molecular formula C16H14N2O2 B15306526 2-(2-Methoxy-5-methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

2-(2-Methoxy-5-methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

Cat. No.: B15306526
M. Wt: 266.29 g/mol
InChI Key: KLXQXYRIXKFUKV-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is an organic compound with a complex structure that includes a methoxy group, a methyl group, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-Methoxy-5-methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile exerts its effects involves interactions with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence various biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
  • 2-(2-Methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
  • 2-(2-Methoxy-5-methylphenyl)-3-oxo-3-(pyridin-2-yl)propanenitrile

Uniqueness

2-(2-Methoxy-5-methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions. Additionally, the position of the pyridine ring can affect the compound’s coordination properties and biological activity.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(2-methoxy-5-methylphenyl)-3-oxo-3-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C16H14N2O2/c1-11-5-6-15(20-2)13(8-11)14(9-17)16(19)12-4-3-7-18-10-12/h3-8,10,14H,1-2H3

InChI Key

KLXQXYRIXKFUKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C#N)C(=O)C2=CN=CC=C2

Origin of Product

United States

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